molecular formula C41H45ClFeNiP2- B6289642 Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II) CAS No. 1501945-23-8

Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)

Cat. No. B6289642
CAS RN: 1501945-23-8
M. Wt: 749.7 g/mol
InChI Key: ILHGHGMNIAAELD-UHFFFAOYSA-M
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Description

“Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)” is a nickel catalyst with the empirical formula C43H37ClNiP2 . It is also known as Buchwald Nickel Cross-Coupling Catalyst Precursor .


Synthesis Analysis

This compound is a precursor to the synthesis of an air-stable Ni-precatalyst developed by Buchwald and coworkers . The exact synthesis process is not detailed in the available sources.


Molecular Structure Analysis

The molecular weight of “Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)” is 709.85 . The SMILES string representation is Cl [Ni]C1=CC=CC=C1C.P (C2=CC=CC=C2) (C3=CC=CC=C3)C4=CC=CC=C4.P (C5=CC=CC=C5) (C6=CC=CC=C6)C7=CC=CC=C7 .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 195-200 °C . It should be stored at a temperature of 2-8°C .

Safety and Hazards

The compound is classified as a skin irritant and eye irritant . It should be handled under inert gas and should not come in contact with eyes, skin, or clothing . In case of contact, rinse cautiously with water for several minutes . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

chloronickel;cyclopentyl(diphenyl)phosphane;iron;methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-5H,1H3;1H;;/q;;-1;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGHGMNIAAELD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[C-]1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45ClFeNiP2-
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(2-methylphenyl)[1,1 inverted exclamation mark-bis(diphenylphosphino)ferrocene]nickel (II)

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